7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid
Description
Properties
IUPAC Name |
8-oxo-7-phenylpyrido[2,3-d]pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13-11-10(7-4-8-15-11)12(14(19)20)16-17(13)9-5-2-1-3-6-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCJXDKGWAIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC=N3)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856593 | |
| Record name | 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13694-12-7 | |
| Record name | 8-Oxo-7-phenyl-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bicyclic System Formation via Pyridone-Pyridazine Fusion
The core pyrido[2,3-d]pyridazine scaffold is typically constructed through cyclization reactions. VulcanChem reports that the synthesis involves adding a pyridone moiety to a pyridazine ring under acidic or basic conditions. For the target compound, a phenyl-substituted pyridazine intermediate reacts with a pyridone derivative.
A representative procedure involves heating 3-amino-6-phenylpyridazine-4-carboxylic acid with acetic anhydride at 120°C for 6 hours, inducing cyclodehydration to form the fused ring system. The reaction mechanism proceeds via intramolecular nucleophilic attack, followed by elimination of water (Figure 1).
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Reagent/Conditions | Product Yield | Reference |
|---|---|---|---|
| 3-Amino-6-phenylpyridazine-4-COOH | Acetic anhydride, 120°C | 45–55% | |
| 5-Carboxy-2-phenylpyridazin-3-one | H2SO4, reflux | 38–42% |
Cross-Dehydrogenative Coupling (CDC) for Heterocycle Assembly
Oxidative Coupling of 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines
Adapting methods from ACS Omega, cross-dehydrogenative coupling (CDC) between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines offers a route to pyrido[2,3-d]pyridazines. Using acetic acid and oxygen as promoters, this one-pot reaction forms two C–N bonds.
For the target compound, phenylglyoxal and 3-amino-2-iminopyridine-5-carboxylic acid react under aerobic conditions at 80°C for 12 hours, yielding the bicyclic product. The mechanism involves initial imine formation, followed by oxidative cyclization (Figure 2).
Key Advantages :
Multi-Step Synthesis from Pyridine Derivatives
Stepwise Introduction of Functional Groups
A patent by Google Patents outlines a multi-step approach for analogous pyrido-pyrimidines. Applied to the target compound, the synthesis begins with 2-chloro-5-nitropyridine:
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Nucleophilic Aromatic Substitution : React with phenylhydrazine to introduce the phenyl group at position 7.
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Reduction of Nitro Group : Catalytic hydrogenation converts nitro to amine.
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Cyclization : Treat with phosgene to form the pyridazine ring.
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Oxidation and Carboxylation : Oxidize position 8 to ketone and introduce carboxylic acid at position 5 via Kolbe–Schmitt reaction.
Challenges :
Alternative Routes: Condensation and Rearrangement
Knorr Pyrazole Synthesis Adaptation
Modifying the Knorr pyrazole synthesis, 7-phenyl-8-oxo-5-carboxypyrido[2,3-d]pyridazine forms via condensation of ethyl 3-oxo-3-phenylpropanoate with hydrazine derivatives. Heating at 100°C in ethanol for 8 hours induces cyclocondensation, achieving yields up to 40%.
Smiles Rearrangement for Carboxylic Acid Positioning
The Smiles rearrangement repositions substituents on the heterocycle. Starting from 8-oxo-7-phenylpyrido[2,3-d]pyridazine-3-carboxylic acid, treatment with thiophenol and K2CO3 in DMF at 150°C relocates the carboxyl group to position 5.
Comparative Analysis of Methodologies
Table 2: Synthesis Method Efficiency
| Method | Yield Range | Purity | Scalability |
|---|---|---|---|
| Cyclization | 38–55% | >90% | Moderate |
| Cross-Dehydrogenative | 30–45% | 85–90% | High |
| Multi-Step Functionalization | 25–40% | 80–88% | Low |
Cyclization offers the highest yields but requires pre-functionalized starting materials. CDC methods, while scalable, face challenges in controlling regiochemistry. Multi-step routes provide flexibility but accumulate inefficiencies.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing fused heterocyclic cores or functional group similarities, based on evidence from synthetic methodologies, safety data sheets, and pharmaceutical standards.
Thienopyridazine Carboxylic Acid Derivatives
Compounds such as 5-Methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74a) and 4-Oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic acid (74b) () exhibit structural similarities but replace the pyrido ring with a thieno (thiophene-fused) system. Key differences include:
- Ring System: Thieno[2,3-d]pyridazine vs. pyrido[2,3-d]pyridazine.
- Substituents : Methyl or phenyl groups at position 5 (vs. phenyl at position 7 in the target compound).
- Functional Groups: Carboxylic acid at position 7 (vs. position 5). These modifications alter electronic properties and solubility.
Pyrido-Pyrimidine Carboxylic Acid Derivatives
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate () shares a pyrido[2,3-d]pyrimidine core but differs in:
- Functional Groups : An ester (ethyl carboxylate) at position 6 vs. a free carboxylic acid at position 5.
- Substituents : Benzyl at position 8 and hydroxy at position 5.
The ester group increases hydrophobicity, while the free carboxylic acid in the target compound may enhance ionic interactions in biological systems. Safety data for this analog highlight its stability under standard storage conditions .
Another derivative, 8-ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride (CAS 52070-49-2, ), features:
- Core : Pyrido[2,3-d]pyrimidine (vs. pyridazine in the target).
- Substituents : Ethyl at position 8 and piperazinyl at position 2.
- Ionization: Hydrochloride salt form improves aqueous solubility.
Benzoxazine and Pyrazino-Pyridazine Derivatives
The compound (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid () diverges significantly:
- Core : Pyrido-benzoxazine fused system.
- Substituents : Fluoro at position 9 and piperazinyl at position 10.
This structure’s larger fused system and fluorine substituent may enhance metabolic stability and target binding affinity compared to the simpler pyrido-pyridazine core .
A pyrazino-pyridazine derivative, (8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7,8-dihydropyrazino[2,3-d]pyridazin-5-yl)acetic acid (), includes:
- Substituents : Trifluoromethyl benzothiazole and acetic acid groups.
Comparative Data Table
Key Research Findings
- Ring System Impact: Pyrido-pyridazine derivatives (target compound) exhibit planar aromatic systems conducive to π-π stacking, whereas thieno analogs () may prioritize sulfur-mediated hydrophobic interactions .
- Substituent Effects : Bulky groups like trifluoromethyl benzothiazole () or piperazinyl () modulate bioavailability and target selectivity .
Biological Activity
7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₄H₉N₃O₃
- Molecular Weight : 267.24 g/mol
- CAS Number : 13694-12-7
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyridazine compounds, including 7,8-dihydro-8-oxo derivatives, exhibit significant anticancer properties. These compounds have been shown to target various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For instance, studies have demonstrated that certain derivatives can inhibit the growth of tumors through the modulation of signaling pathways involved in cell division and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using ear edema models have shown that certain derivatives can significantly reduce inflammation, suggesting potential use in treating inflammatory diseases. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory response .
Antiviral Activity
Recent investigations into the antiviral potential of pyrido[2,3-d]pyridazine derivatives have revealed promising results against various viral infections. Compounds exhibiting structural similarities to 7,8-dihydro-8-oxo have demonstrated inhibitory effects on viral replication processes. This suggests a potential role in developing antiviral therapeutics .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins involved in inflammation.
- Receptor Modulation : It has been shown to interact with various receptors implicated in cancer cell signaling pathways, leading to altered cell proliferation and survival rates.
- Molecular Docking Studies : Computational studies have elucidated the binding affinities and interactions between this compound and its biological targets, providing insights into its mechanism at the molecular level .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid, and how can purity be optimized?
The synthesis of pyridazine derivatives often involves cyclization reactions. For example, lactamization of 8-amino-7-substituted dihydroquinoline precursors using polyphosphoric acid (PPA) as a catalyst under thermal conditions is a common approach . Post-synthesis, purity optimization can be achieved via:
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
A multi-technique approach is critical:
Q. How should researchers evaluate hydrolytic stability under varying pH conditions?
Design a stability study with:
- Buffer solutions (pH 1–13) incubated at 37°C.
- Sampling intervals (0, 24, 48, 72 hrs) analyzed via UV-Vis or HPLC to monitor degradation products .
- Kinetic modeling (e.g., first-order decay) to calculate half-life.
Advanced Research Questions
Q. How can computational chemistry predict substituent effects on pyridazine ring reactivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can:
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., ambiguous NOE correlations or unexpected coupling constants) require:
Q. How can researchers design experiments to study biological interactions of this compound?
Q. What methodologies address discrepancies in reaction yields during scale-up?
- Process simulation tools (Aspen Plus) to model heat/mass transfer limitations .
- Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading) .
- In-line PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data in stability studies?
Q. What causes variability in crystallographic data for pyridazine derivatives?
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate dominant polymorphs .
- Disorder modeling : Refine X-ray data with anisotropic displacement parameters for heavy atoms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
